1-(4-Fluorophenyl)piperidin-4-one

medicinal chemistry drug design lipophilicity

1-(4-Fluorophenyl)piperidin-4-one is an N-aryl-substituted piperidin-4-one featuring a para-fluorophenyl group on the piperidine nitrogen. It belongs to the class of N-aryl-4-piperidones, which are widely employed as versatile intermediates in the synthesis of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
CAS No. 116247-98-4
Cat. No. B053687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)piperidin-4-one
CAS116247-98-4
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H12FNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2
InChIKeyOLYMDXQWTWIJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)piperidin-4-one (CAS 116247-98-4): A Differentiated N-Aryl-4-piperidone Building Block for Medicinal Chemistry and CNS Drug Discovery


1-(4-Fluorophenyl)piperidin-4-one is an N-aryl-substituted piperidin-4-one featuring a para-fluorophenyl group on the piperidine nitrogen. It belongs to the class of N-aryl-4-piperidones, which are widely employed as versatile intermediates in the synthesis of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders [1]. The compound's key differentiating attributes arise from the unique electronic, steric, and physicochemical properties imparted by the fluorine atom, establishing it as a non-interchangeable building block relative to its chloro, bromo, methyl, and methoxy analogs.

Why Generic N-Aryl-4-piperidone Substitution Fails: The Critical Impact of Para-Substituent on Lipophilicity, Electronic Character, and Physicochemical Properties


Within the N-aryl-4-piperidone family, the para-substituent exerts a decisive influence on key properties that govern both synthetic utility and biological performance. Replacing fluorine with chlorine, for example, raises the computed logP by approximately 0.5 units—a change that can substantially alter membrane permeability, off-target binding, and metabolic clearance . Similarly, the electron-withdrawing/donating character (quantified by Hammett σp constants) fundamentally shifts carbonyl reactivity, affecting downstream synthetic transformations. These quantifiable divergences in logP, boiling point, density, and electronic parameters render the class members non-interchangeable without comprehensive re-optimization of synthetic routes or pharmacological profiles.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)piperidin-4-one (CAS 116247-98-4) Versus Closest Analogs


LogP Evidence: 1-(4-Fluorophenyl)piperidin-4-one Exhibits Lower Lipophilicity Than Chloro, Bromo, and Methyl Analogs

1-(4-Fluorophenyl)piperidin-4-one demonstrates a computed logP of 2.21, substantially lower than that of its 4-chloro (logP = 2.57), 4-bromo (logP = 2.2), and 4-methyl (logP = 2.58) counterparts [1][2]. This 0.36-unit logP reduction relative to the 4-chloro analog indicates enhanced hydrophilicity, which can translate to improved aqueous solubility and reduced non-specific protein binding.

medicinal chemistry drug design lipophilicity

Boiling Point Evidence: 1-(4-Fluorophenyl)piperidin-4-one Boils at Significantly Lower Temperature Than Chloro and Bromo Analogs, Facilitating Purification

The boiling point of 1-(4-Fluorophenyl)piperidin-4-one is 329.8 °C at 760 mmHg, significantly lower than that of 1-(4-chlorophenyl)piperidin-4-one (361 °C) and 1-(4-bromophenyl)piperidin-4-one (377.7 °C) . A ΔT of −31.2 °C relative to the chloro analog indicates weaker intermolecular forces, which can be advantageous for distillation-based purification and may reflect reduced π-stacking interactions.

synthetic chemistry purification process development

Density Evidence: 1-(4-Fluorophenyl)piperidin-4-one Exhibits Intermediate Density, Distinct from Chloro and Methyl Analogs

The density of 1-(4-Fluorophenyl)piperidin-4-one is 1.189 g/cm³, which lies between that of 1-(4-methylphenyl)piperidin-4-one (1.085 g/cm³) and 1-(4-chlorophenyl)piperidin-4-one (1.232 g/cm³) . The 0.043 g/cm³ lower density relative to the chloro analog implies less efficient crystal packing, potentially affecting melting point, solubility, and solid-state stability.

physical chemistry quality control crystal engineering

Electronic Evidence: Fluorine's Unique Hammett σp Constant Confers Weakly Electron-Withdrawing Character, Distinct from Chloro/Bromo and Methyl Substituents

The Hammett para substituent constant for fluorine is σp = +0.062, placing it in a unique electronic niche: weakly electron-withdrawing by induction but capable of resonance donation. In contrast, chlorine (σp = +0.227) and bromine (σp = +0.232) are moderately electron-withdrawing, while methyl (σp = −0.170) is electron-donating [1]. This electronic divergence directly modulates the electrophilicity of the piperidin-4-one carbonyl group, affecting reactivity in nucleophilic additions, condensations, and catalytic hydrogenations.

physical organic chemistry SAR reactivity

Optimal Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)piperidin-4-one (CAS 116247-98-4)


Medicinal Chemistry: CNS Penetration Optimization via Controlled Lipophilicity

When designing CNS-targeted drug candidates, the lower lipophilicity of 1-(4-fluorophenyl)piperidin-4-one (logP 2.21) compared to its 4-chloro (2.57) and 4-methyl (2.58) analogs aligns with CNS MPO guidelines recommending logP in the 2–3 range for optimal brain permeability. This makes the fluorophenyl-4-piperidone scaffold a strategically advantageous choice for early-stage lead optimization programs aiming to balance potency and CNS exposure without exceeding desirable logD thresholds .

Synthetic Process Development: Energy-Efficient Distillation and Thermal Handling

The 329.8 °C boiling point of 1-(4-fluorophenyl)piperidin-4-one, which is 31 °C lower than the 4-chloro analog and 48 °C lower than the 4-bromo analog, translates to meaningful process cost savings. Industrial chemists can employ milder distillation parameters, reducing both energy consumption and the risk of thermal degradation during bulk purification, thereby improving overall process robustness and yield .

Structure-Activity Relationship (SAR) Studies: Probing Electronic Effects Without Strong Induction

The fluorine substituent's unique Hammett σp value (+0.062) enables SAR exploration of how weak electron-withdrawal—distinct from the moderate withdrawal of chlorine (+0.227) or the donation of methyl (−0.170)—modulates carbonyl reactivity and subsequent biological activity. This allows medicinal chemists to fine-tune pharmacophore properties with greater granularity when optimizing potency and selectivity profiles [1].

Procurement Quality Control: Density as an Identity Verification Parameter

The density of 1-(4-fluorophenyl)piperidin-4-one (1.189 g/cm³) provides a rapid, non-destructive numerical identifier that distinguishes it from the 4-chloro (1.232 g/cm³) and 4-methyl (1.085 g/cm³) variants. Procurement scientists can integrate this value into incoming material checklists to confirm compound identity before higher-cost analytical techniques (e.g., NMR, HPLC) are deployed, streamlining quality assurance workflows .

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